Lipophilicity Advantage Over the Direct Methoxy Analog (XLogP3 Comparison)
The target compound exhibits a computed XLogP3 of 3.7, representing a +0.5 logP increase over its closest methoxy analog, 1,2-dichloro-3-fluoro-4-methoxybenzene (XLogP3 = 3.2) [1][2]. This difference, derived from the same PubChem XLogP3 3.0 algorithm, indicates that replacing –OCH₃ with –OCH₂F on the identical dichloro-fluorobenzene scaffold increases predicted lipophilicity by approximately 0.5 log units, a magnitude typically associated with a ~3-fold increase in membrane partitioning [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 1,2-Dichloro-3-fluoro-4-methoxybenzene; XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
This quantifiable lipophilicity differential allows medicinal chemists to fine-tune logD without altering the core scaffold, providing a predictable SAR handle for membrane permeability optimisation.
- [1] PubChem. 1,2-Dichloro-3-fluoro-4-(fluoromethoxy)benzene. CID 118819116. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1806302-71-5 (accessed 2026-04-26). View Source
- [2] PubChem. 1,2-Dichloro-3-fluoro-4-methoxybenzene. CID 121228305. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1806349-52-9 (accessed 2026-04-26). View Source
